Ethyl 4-phenyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate
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Overview
Description
Ethyl 4-phenyl-4H-thieno3,2-cbenzopyran-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno3,2-cbenzopyran core, which is a fused ring system containing sulfur and oxygen atoms. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-phenyl-4H-thieno3,2-cbenzopyran-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with 4-hydroxycoumarin and in situ generated phenacyl pyridinium bromide over SiO₂ nanoparticles as a non-metal oxide catalyst . This protocol is environmentally favorable as it does not require organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenyl-4H-thieno3,2-cbenzopyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-phenyl-4H-thieno3,2-cbenzopyran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 4-phenyl-4H-thieno3,2-cbenzopyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating biological processes at the molecular level. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like Tipepidine and Tioconazole contain a thiophene nucleus and exhibit similar biological activities.
Benzopyran derivatives: Compounds such as coumarins and flavonoids share structural similarities and are known for their diverse pharmacological properties.
Uniqueness
Ethyl 4-phenyl-4H-thieno3,2-cbenzopyran-2-carboxylate is unique due to its fused ring system that combines both thiophene and benzopyran moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
105799-67-5 |
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Molecular Formula |
C20H16O3S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylate |
InChI |
InChI=1S/C20H16O3S/c1-2-22-20(21)17-12-15-18(13-8-4-3-5-9-13)23-16-11-7-6-10-14(16)19(15)24-17/h3-12,18H,2H2,1H3 |
InChI Key |
SNUMPNMOIXELPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C3=CC=CC=C3OC2C4=CC=CC=C4 |
Origin of Product |
United States |
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